1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE
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Overview
Description
1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core with a sulfanylidene group and a methyl substituent. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable benzodiazepine precursor with a thiol reagent under acidic conditions to introduce the sulfanylidene group. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ advanced purification techniques such as chromatography or crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanylidene group, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized benzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The sulfanylidene group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
1-(3-METHYL-4-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-1-YL)ETHAN-1-ONE is unique due to the presence of the sulfanylidene group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural feature could potentially enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-(3-methyl-2-sulfanylidene-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)ethanone |
InChI |
InChI=1S/C12H14N2OS/c1-8-7-14(9(2)15)11-6-4-3-5-10(11)13-12(8)16/h3-6,8H,7H2,1-2H3,(H,13,16) |
InChI Key |
SEKLLXUEKZGXLL-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=CC=CC=C2NC1=S)C(=O)C |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=S)C(=O)C |
Origin of Product |
United States |
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